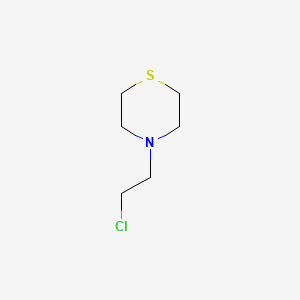
4-(2-Chloroethyl)thiomorpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Chloroethyl)thiomorpholine is a heterocyclic organic compound with the molecular formula C6H12ClNS. It belongs to the class of thiomorpholines, which are sulfur-containing analogs of morpholines. This compound is characterized by the presence of a chloroethyl group attached to the nitrogen atom of the thiomorpholine ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chloroethyl)thiomorpholine typically involves the reaction of thiomorpholine with 2-chloroethanol in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 2-chloroethanol is replaced by the thiomorpholine nitrogen, forming the desired product.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-Chloroethyl)thiomorpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form this compound 1,1-dioxide.
Reduction: Reduction reactions can convert the chloroethyl group to an ethyl group.
Substitution: The chloroethyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide can be used as oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles like ammonia or thiols can be used under basic conditions.
Major Products Formed
Oxidation: this compound 1,1-dioxide.
Reduction: 4-(2-ethyl)thiomorpholine.
Substitution: Various substituted thiomorpholines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
- Intermediate for Synthesis : It serves as an important intermediate in the synthesis of various organic compounds, particularly in the production of pharmaceuticals and agrochemicals. For instance, it has been used to synthesize drugs such as floredil and nimorazole .
- Reagent in Organic Reactions : The compound is utilized in organic synthesis as a reagent for introducing thiomorpholine moieties into other chemical structures.
- Antimicrobial Properties : Research indicates that derivatives of thiomorpholine exhibit significant antimicrobial activity. Studies have shown that certain thiomorpholine derivatives can inhibit bacterial growth, making them potential candidates for developing new antibiotics .
- Anticancer Research : The chloroethyl group in 4-(2-Chloroethyl)thiomorpholine can form covalent bonds with nucleophilic sites on biomolecules, including DNA. This mechanism is being explored for its potential use in cancer therapy by inducing cytotoxic effects on cancer cells .
- Neuroprotective Effects : Some studies suggest that compounds related to thiomorpholine may possess neuroprotective properties, potentially useful in treating neurodegenerative diseases like Alzheimer's .
Industrial Applications
- Production of Specialty Chemicals : The compound is employed in the manufacture of various specialty chemicals due to its reactivity and ability to form stable intermediates .
- Agrochemical Intermediates : It is also used as an intermediate in the synthesis of agrochemicals, contributing to agricultural productivity through pest control formulations .
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of several thiomorpholine derivatives against common bacterial strains. Results indicated that certain derivatives exhibited significant inhibition zones, suggesting their potential as new antimicrobial agents.
| Compound | Inhibition Zone (mm) |
|---|---|
| Thiomorpholine Derivative A | 20 |
| Thiomorpholine Derivative B | 15 |
| Control (Standard Antibiotic) | 25 |
Case Study 2: Anticancer Properties
Research focused on the cytotoxic effects of this compound on human cancer cell lines. The compound was found to induce apoptosis in a dose-dependent manner.
| Concentration (µM) | % Cell Viability |
|---|---|
| 10 | 80 |
| 20 | 50 |
| 40 | 30 |
Wirkmechanismus
The mechanism of action of 4-(2-Chloroethyl)thiomorpholine involves its interaction with cellular targets, leading to various biological effects. The chloroethyl group can form covalent bonds with nucleophilic sites in biomolecules, such as DNA and proteins, potentially leading to cytotoxic effects. This property is being explored for its potential use in cancer therapy.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(2-Bromoethyl)thiomorpholine: Similar structure but with a bromoethyl group instead of a chloroethyl group.
4-(2-Hydroxyethyl)thiomorpholine: Contains a hydroxyethyl group instead of a chloroethyl group.
4-(2-Methoxyethyl)thiomorpholine: Contains a methoxyethyl group instead of a chloroethyl group.
Uniqueness
4-(2-Chloroethyl)thiomorpholine is unique due to its chloroethyl group, which imparts distinct reactivity and potential biological activity. The presence of the chlorine atom makes it more reactive in nucleophilic substitution reactions compared to its bromo and hydroxy analogs.
Eigenschaften
CAS-Nummer |
63906-73-0 |
|---|---|
Molekularformel |
C6H12ClNS |
Molekulargewicht |
165.69 g/mol |
IUPAC-Name |
4-(2-chloroethyl)thiomorpholine |
InChI |
InChI=1S/C6H12ClNS/c7-1-2-8-3-5-9-6-4-8/h1-6H2 |
InChI-Schlüssel |
FZAWPBDFRQGFGZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CSCCN1CCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















